(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of novel heterocyclic compounds incorporating biologically active heterocycles like oxazole, pyrazoline, and pyridine has been explored. These compounds have shown significant antimicrobial activities against various pathogenic strains. The incorporation of pyridyl-pyrazoline structures has been particularly noted for its potential in overcoming microbial resistance to pharmaceutical drugs, suggesting a promising avenue for developing new antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Antifungal and Anticancer Potential
Research into pyrazoline derivatives has revealed their potent antifungal activities, particularly when substituted with fluorophenyl groups. These findings highlight the potential of such compounds in antifungal therapy and possibly in anticancer applications, given the known overlap between antifungal and anticancer mechanisms (Lv et al., 2013).
Formulation Development for Poorly Soluble Compounds
Efforts to develop suitable formulations for poorly water-soluble compounds, aiming at enhancing their in vivo exposure for effective therapeutic applications, have been documented. This includes the synthesis of compounds with specific molecular structures designed to improve solubility and bioavailability, which is crucial for the success of potential pharmacological agents (Burton et al., 2012).
Molecular Docking and Structure-Activity Relationships
The synthesis and molecular docking studies of heterocyclic compounds, particularly focusing on their structure-activity relationships, offer insights into their potential therapeutic applications. This includes understanding the molecular basis of their activity, which can guide the design of more effective and selective therapeutic agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the cellular excitability in various cells, including neurons and cardiac myocytes.
Mode of Action
This compound acts as an activator of the GIRK channels . It binds to these channels and induces a conformational change, which allows potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell membrane, reducing the cell’s excitability.
Pharmacokinetics
Similar compounds have been shown to displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests that this compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability and efficacy.
Properties
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O3S/c1-15-21-19(23(30)28-10-8-27(2)9-11-28)13-20(16-3-5-17(24)6-4-16)25-22(21)29(26-15)18-7-12-33(31,32)14-18/h3-6,13,18H,7-12,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXXAFKVGCDAGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C)C5CCS(=O)(=O)C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.